4-Hydroxy-n-(propan-2-yl)benzene-1-sulfonamide

Overview

Description

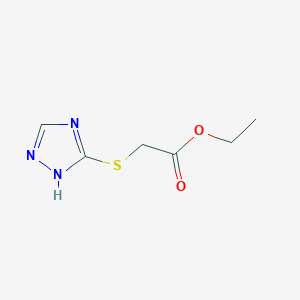

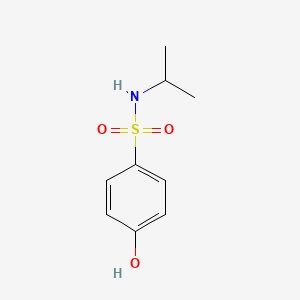

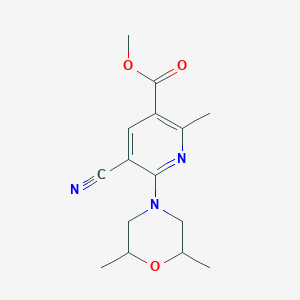

4-Hydroxy-n-(propan-2-yl)benzene-1-sulfonamide , also known by its IUPAC name 4-hydroxy-N-isopropylbenzenesulfonamide , is a chemical compound with the molecular formula C9H13NO3S . It has a molecular weight of 215.27 g/mol . This compound is characterized by its white powder form and a melting point range of 70-75°C .

Molecular Structure Analysis

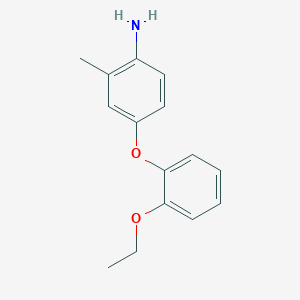

The molecular structure of 4-Hydroxy-n-(propan-2-yl)benzene-1-sulfonamide consists of a benzene ring substituted with a hydroxyl group (-OH) at the para position and an isopropyl group (-CH(CH3)2) attached to the nitrogen atom of the sulfonamide group (-SO2NH2). The IUPAC name reflects this arrangement .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 4-Hydroxy-n-(propan-2-yl)benzene-1-sulfonamide, focusing on six unique fields:

Pharmaceutical Development

4-Hydroxy-n-(propan-2-yl)benzene-1-sulfonamide has shown potential in the development of new pharmaceuticals. Its structural properties make it a candidate for drug design, particularly in creating compounds with anti-inflammatory and analgesic properties. Researchers are exploring its use in synthesizing novel drugs that can target specific pathways involved in inflammation and pain .

Biochemical Research

In biochemical research, this compound is used as a reagent for studying enzyme interactions and protein modifications. Its sulfonamide group can interact with various enzymes, making it useful for investigating enzyme mechanisms and inhibition. This application is crucial for understanding biochemical pathways and developing enzyme inhibitors as therapeutic agents .

Material Science

4-Hydroxy-n-(propan-2-yl)benzene-1-sulfonamide is utilized in material science for the synthesis of polymers and advanced materials. Its unique chemical structure allows it to act as a building block in creating polymers with specific properties, such as enhanced thermal stability and mechanical strength. These materials have applications in various industries, including electronics and aerospace .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard or reference material for various analytical techniques, including chromatography and spectroscopy. Its well-defined chemical properties make it an ideal candidate for calibrating instruments and validating analytical methods. This ensures accuracy and reliability in chemical analysis .

Environmental Science

Researchers in environmental science use 4-Hydroxy-n-(propan-2-yl)benzene-1-sulfonamide to study its effects on ecosystems and its potential as a pollutant. Its interactions with environmental components, such as soil and water, are investigated to understand its environmental impact and develop strategies for pollution control and remediation .

Chemical Synthesis

This compound is a valuable intermediate in chemical synthesis, particularly in the production of other sulfonamide derivatives. Its reactivity and stability make it a versatile starting material for synthesizing a wide range of chemical compounds used in various applications, from pharmaceuticals to agrochemicals .

Safety and Hazards

Mechanism of Action

Target of Action

It is known that benzenesulfonamide derivatives, which this compound is a part of, are inhibitors of human carbonic anhydrase b . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

As a benzenesulfonamide derivative, it may interact with its target, carbonic anhydrase b, by binding to the active site of the enzyme and inhibiting its activity . This inhibition can lead to a decrease in the rate of carbon dioxide conversion to bicarbonate and protons, potentially affecting various physiological processes.

Biochemical Pathways

Given its potential role as a carbonic anhydrase inhibitor, it could impact processes such as ph regulation and electrolyte balance in the body, as carbonic anhydrases play a crucial role in these processes .

Result of Action

As a potential inhibitor of carbonic anhydrase, its action could result in altered ph regulation and electrolyte balance at the cellular level .

properties

IUPAC Name |

4-hydroxy-N-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S/c1-7(2)10-14(12,13)9-5-3-8(11)4-6-9/h3-7,10-11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEOBZRKHWNKLFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)C1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3077-62-1 | |

| Record name | 4-hydroxy-N-(propan-2-yl)benzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)-N,N-diethylamine](/img/structure/B3123389.png)

![2-[(4-Bromo-3-chloroanilino)carbonyl]benzoic acid](/img/structure/B3123427.png)